1H and 13C NMR spectral data for Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
1H and 13C NMR spectral data for Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure at the atomic level.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate, a substituted phenylpyrazole. Phenylpyrazole derivatives are of significant interest in medicinal chemistry, serving as scaffolds for a new class of selective inhibitors targeting proteins like MCL-1.[4] This document provides predicted spectral data, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the spectral features. The causality behind chemical shifts and coupling patterns is explained, grounding the analysis in fundamental principles of NMR theory and extensive literature precedent.
Molecular Structure and NMR Assignment Framework
The unambiguous characterization of a molecule is the bedrock of chemical and pharmaceutical research. The structure of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate contains several distinct chemical environments, each giving rise to unique signals in the NMR spectrum. A systematic labeling convention, as shown below, is crucial for clear and accurate spectral assignment.
Caption: Labeled structure of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show five distinct signals. The chemical shift (δ) of each proton is influenced by its local electronic environment, specifically shielding and deshielding effects from adjacent functional groups.[5]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| Hₒ, Hբ | 7.50 - 7.60 | Multiplet | 5H | Protons of the N-phenyl ring. The ortho-protons (Hբ) are expected to be the most downfield due to the anisotropic effect of the pyrazole ring. The meta (Hₒ) and para (Hₑ) protons will resonate in a similar region, likely resulting in a complex multiplet.[6] |
| Hₖ | 4.35 - 4.45 | Quartet (q) | 2H | Methylene protons of the ethyl ester. They are significantly deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring methyl protons (n+1 rule).[7] |
| Hₐ | 2.40 - 2.50 | Singlet (s) | 3H | Methyl protons at the C5 position of the pyrazole ring. This signal appears as a singlet as there are no adjacent protons to cause splitting. |
| Hₘ | 1.35 - 1.45 | Triplet (t) | 3H | Methyl protons of the ethyl ester. This signal is split into a triplet by the two neighboring methylene protons.[7] |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is predicted to display 13 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[8]
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C13 (C=O) | 161.0 - 163.0 | Carbonyl carbon of the ethyl ester group, highly deshielded.[8] |
| C5 | 148.0 - 150.0 | Pyrazole ring carbon attached to the methyl group. |
| C3 | 142.0 - 144.0 | Pyrazole ring carbon attached to the carboxylate group. |
| C6 | 138.0 - 139.0 | Ipso-carbon of the phenyl ring, attached to the pyrazole nitrogen. |
| C8, C10 | 129.0 - 130.0 | Meta-carbons of the phenyl ring. |
| C9 | 128.0 - 129.0 | Para-carbon of the phenyl ring. |
| C7, C11 | 125.0 - 127.0 | Ortho-carbons of the phenyl ring. Studies on phenyl-substituted azoles show these carbons are sensitive to the dihedral angle between the rings.[9] |
| C4 | 94.0 - 96.0 | Pyrazole ring carbon attached to the bromine atom. The halogen atom causes a significant upfield shift compared to other pyrazole carbons.[9] |
| C14 (-OCH₂-) | 61.0 - 62.0 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen.[10] |
| C15 (-CH₃) | 14.0 - 15.0 | Methyl carbon of the ethyl ester group.[10] |
| C12 (-CH₃) | 11.0 - 13.0 | Methyl carbon at the C5 position of the pyrazole ring. |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is paramount. The following protocol outlines a self-validating system for the characterization of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate.
Workflow for NMR Analysis
Caption: Standard workflow for 1D NMR structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS).
-
Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, offering excellent solubility and a single, well-defined solvent residual peak in both ¹H (δ ≈ 7.26 ppm) and ¹³C (δ ≈ 77.16 ppm) spectra.[6] TMS serves as the internal standard, with its protons and carbons defined as 0.00 ppm, providing a universal reference point.[5]
-
-
-
NMR Tube Loading:
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent (CDCl₃) to maintain a stable magnetic field during the experiment, which is critical for high-resolution spectra.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals.
-
¹H NMR Acquisition:
-
Load standard acquisition parameters for a ¹H experiment.
-
Set a 30° pulse angle (p1) and a relaxation delay (d1) of 1-2 seconds. This provides a good balance between signal intensity and acquisition time for quantitative analysis.
-
Acquire a sufficient number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Load standard acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Broadband proton decoupling is applied during acquisition.
-
Causality: This technique irradiates all proton frequencies, causing the collapse of ¹³C-¹H coupling multiplets into single sharp lines. This dramatically simplifies the spectrum and enhances the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[11]
-
Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus has a low natural abundance (1.1%) and lower gyromagnetic ratio, resulting in inherently lower sensitivity than ¹H.[12]
-
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to produce a flat, even baseline across the spectrum.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the principles and protocols outlined in this guide, enables the unambiguous structural confirmation of Ethyl 4-Bromo-5-methyl-1-phenylpyrazole-3-carboxylate. This level of detailed characterization is a non-negotiable cornerstone of modern chemical research and is particularly vital in the drug development pipeline, where absolute certainty of molecular structure is required for advancing lead candidates.[13] The predictable and well-resolved nature of the signals for this molecule makes it an excellent example for demonstrating the power and precision of NMR spectroscopy.
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Begtrup, M. (1973). ¹³C-NMR Spectra of Phenyl-Substituted Azoles, a Conformational Study. Acta Chemica Scandinavica, 27, 3101-3110. [Link]
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